5-Amino-4-cyanopyrazole (CAS 16617-46-2), also designated as 5-amino-1H-pyrazole-4-carbonitrile, is a highly versatile bifunctional building block central to the synthesis of fused heterocyclic systems. Characterized by the presence of adjacent exocyclic amino and cyano groups on a pyrazole core, this compound serves as the premier precursor for constructing pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines [1]. In industrial and medicinal chemistry workflows, it is primarily procured to synthesize adenine bioisosteres, as the unique C4-nitrile functionality allows for direct cyclocondensation to 4-amino-substituted pyrimidines. This reactivity profile makes it an indispensable starting material for manufacturing modern ATP-competitive kinase inhibitors (such as ibrutinib and sapanisertib analogues) and xanthine oxidase inhibitors, offering superior atom economy compared to multi-step functionalization of unfunctionalized pyrazoles[2].
Substituting 5-amino-4-cyanopyrazole with closely related analogs fundamentally alters the downstream heterocycle, leading to process failure in targeted drug synthesis. If a buyer procures 5-amino-3-methylpyrazole, the lack of an electrophilic C4-substituent completely prevents the cyclocondensation required to form the pyrazolo[3,4-d]pyrimidine core [1]. More importantly, substituting with the ester analog, ethyl 5-amino-1H-pyrazole-4-carboxylate, changes the final scaffold: reaction of the ester with formamide yields a 4-hydroxypyrazolo[3,4-d]pyrimidine (a hypoxanthine/allopurinol core), whereas the cyano group of 5-amino-4-cyanopyrazole directly yields a 4-aminopyrazolo[3,4-d]pyrimidine (an adenine core) [2]. Because the exocyclic amine is critical for hinge-region hydrogen bonding in ATP-competitive kinase inhibitors, using the ester necessitates a costly, hazardous multi-step chlorination (via POCl3) and subsequent amination to achieve the same product, making the cyano derivative the strict procurement requirement for these workflows.
The C4-cyano group of 5-amino-4-cyanopyrazole dictates the functionalization of the resulting pyrimidine ring during cyclocondensation. When reacted with formamide, 5-amino-4-cyanopyrazole directly yields 1H-pyrazolo[3,4-d]pyrimidin-4-amine (4-APP, an adenine isostere). In contrast, the comparator ethyl 5-amino-1H-pyrazole-4-carboxylate yields 4-hydroxypyrazolo[3,4-d]pyrimidine under identical conditions [1]. To convert the hydroxy product to the required amino product, an additional hazardous chlorination (POCl3) and amination sequence is required.
| Evidence Dimension | Product of formamide cyclocondensation |
| Target Compound Data | Yields 4-amino-pyrazolo[3,4-d]pyrimidine (adenine core) |
| Comparator Or Baseline | Ethyl 5-amino-1H-pyrazole-4-carboxylate yields 4-hydroxy-pyrazolo[3,4-d]pyrimidine (hypoxanthine core) |
| Quantified Difference | Eliminates 2 synthetic steps (chlorination + amination) to reach the 4-amino target |
| Conditions | Refluxing formamide |
Procurement of the cyano derivative bypasses hazardous halogenation steps, directly providing the adenine-like core essential for ATP-competitive kinase inhibitors.
5-Amino-4-cyanopyrazole exhibits exceptional processability in the synthesis of advanced pharmaceutical intermediates. In the development of sapanisertib analogues (dual PI4Kβ/PKG inhibitors), the Leuckart condensation of 5-amino-4-cyanopyrazole in formamide produced the crucial 4-aminopyrazolo[3,4-d]pyrimidine precursor in a highly efficient 93% yield [1]. This baseline performance far exceeds the typical 50-70% yields seen in multi-step pyrazole functionalization routes, demonstrating its suitability for scalable API manufacturing.
| Evidence Dimension | Cyclocondensation yield |
| Target Compound Data | 93% yield of 4-aminopyrazolo[3,4-d]pyrimidine |
| Comparator Or Baseline | Standard multi-step pyrimidine construction (typically 50-70% overall) |
| Quantified Difference | >20% higher yield in a single step |
| Conditions | Leuckart condensation in formamide |
High single-step yields reduce raw material costs and waste in the industrial scale-up of targeted cancer and malaria therapeutics.
The unsubstituted N1 position of 5-amino-4-cyanopyrazole allows for critical late-stage diversification, a feature lost in N-substituted comparators like 1-phenyl-5-amino-4-cyanopyrazole. Following cyclization and optional halogenation (e.g., to 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine), the free N1 amine undergoes clean bimolecular nucleophilic substitution (SN2) with various alkyl halides (using K2CO3 in DMF), enabling the generation of extensive SAR libraries (>30 analogues in recent studies) [1]. N1-substituted comparators permanently block this vector, severely restricting medicinal chemistry applications.
| Evidence Dimension | N1-alkylation capacity |
| Target Compound Data | Unsubstituted N1 allows >30 diverse N-alkylated derivatives via SN2 |
| Comparator Or Baseline | 1-phenyl-5-amino-4-cyanopyrazole (N1 blocked) |
| Quantified Difference | 100% retention of N1 functionalization capability vs. 0% for N-substituted analogs |
| Conditions | SN2 alkylation with alkyl halides, K2CO3, DMF |
Buyers synthesizing screening libraries must procure the N-unsubstituted core to allow for pharmacokinetic optimization via N-alkylation.
Beyond pyrimidines, 5-amino-4-cyanopyrazole acts as a highly efficient binucleophile in multicomponent reactions (MCRs). When reacted with isatin and α-cyanoacetic esters in aqueous media, it forms spiropyrazolo[3,4-b]pyridines without the formation of regioisomeric pyrazolo[1,5-a]pyrimidines. The addition of simple NaCl (10 mol %) as a promoter increased the yield of the desired complex fused heterocycle to 93% [1]. This demonstrates superior atom economy and regiocontrol compared to sequential step-wise condensations, which often suffer from poor regioselectivity and lower overall yields.
| Evidence Dimension | MCR yield and regioselectivity |
| Target Compound Data | 93% yield, exclusive formation of pyrazolo[3,4-b]pyridine |
| Comparator Or Baseline | Sequential step-wise synthesis (prone to pyrazolo[1,5-a]pyrimidine byproducts) |
| Quantified Difference | Near-quantitative yield with 100% regioselectivity in a single step |
| Conditions | Aqueous media, 10 mol % NaCl promoter |
Enables green, high-throughput synthesis of complex spiro-heterocycles for drug discovery without the need for toxic solvents or complex purification.
Because it directly yields the 4-aminopyrazolo[3,4-d]pyrimidine (adenine) core upon reaction with formamide, this compound is the optimal starting material for manufacturing APIs that require an exocyclic amine for hinge-region kinase binding, bypassing the hazardous chlorination steps required if ester analogs were used [1].
The unsubstituted N1 position allows for regioselective late-stage N-alkylation or Mitsunobu reactions. This makes it the preferred procurement choice for generating broad structure-activity relationship (SAR) libraries targeting novel kinases or human oncology targets [2].
Its robust behavior as a binucleophile in aqueous, salt-catalyzed multicomponent reactions makes it ideal for the high-throughput, atom-economical synthesis of pyrazolo[3,4-b]pyridines without generating unwanted pyrazolo[1,5-a]pyrimidine regioisomers [3].
Irritant